N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide
Description
N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-18(2,17(22)19-11-12-7-3-4-8-12)20-16(21)15-13-9-5-6-10-14(13)15/h12-15H,3-11H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDUNAPAZKTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCC1)NC(=O)C2C3C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide typically involves a multi-step process. One common method includes the cyclopropanation of olefins with carbenes generated from diazo compounds under visible light irradiation . This method is advantageous as it does not require exogenous catalysts or additives, making it more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo derivatives and olefins. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: Transition-metal-free radical oxidation of enynes to form functionalized derivatives.
Reduction: Reduction reactions to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Often performed using radical initiators under mild conditions.
Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions include various functionalized bicyclic compounds, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Norcarane: A bicyclic compound with a similar structure but different functional groups.
Bicyclo[3.1.0]hexanes: Compounds with a smaller bicyclic ring system.
Uniqueness
N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[410]heptane-7-carboxamide is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
